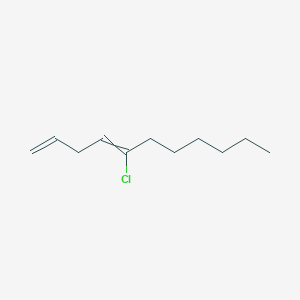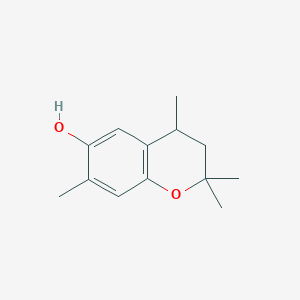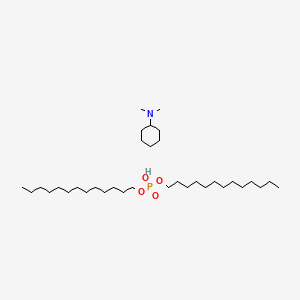
Cyclohexyl(dimethyl)ammonium ditridecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) is a chemical compound that combines the properties of 1-Tridecanol and N,N-dimethylcyclohexanamine. 1-Tridecanol is a fatty alcohol with the formula C13H28O, known for its use in the manufacture of surfactants and plasticizers . N,N-dimethylcyclohexanamine is an organic compound used in various chemical applications.
Métodos De Preparación
The preparation of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves the reaction of 1-Tridecanol with phosphoric acid to form the hydrogen phosphate ester. This ester is then reacted with N,N-dimethylcyclohexanamine to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-Tridecanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of surfactants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves its interaction with molecular targets in biological systems. The hydrogen phosphate group can interact with enzymes and other proteins, affecting their activity. The N,N-dimethylcyclohexanamine component can interact with receptors and other cellular targets, modulating their function .
Comparación Con Compuestos Similares
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can be compared with other similar compounds, such as:
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethyl-1-octadecanamine (11): Similar in structure but with a different amine component.
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (11): Similar in structure but with variations in the hydrogen phosphate group.
The uniqueness of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
65294-15-7 |
|---|---|
Fórmula molecular |
C34H72NO4P |
Peso molecular |
589.9 g/mol |
Nombre IUPAC |
N,N-dimethylcyclohexanamine;ditridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P.C8H17N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-26H2,1-2H3,(H,27,28);8H,3-7H2,1-2H3 |
Clave InChI |
POVOPAWXFOXVAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CN(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
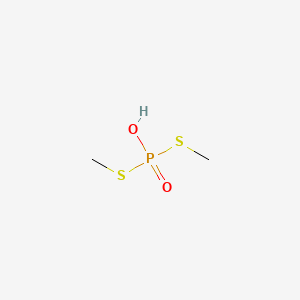
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
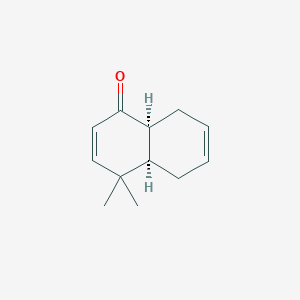



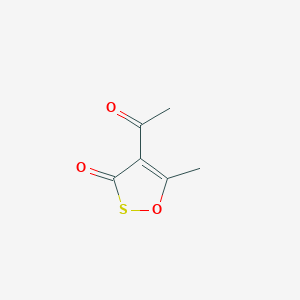
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
